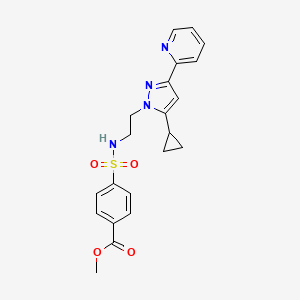

methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is an organic compound primarily characterized by its complex structure, integrating a benzoate ester, a pyrazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

Similar compounds with a pyridine moiety have been used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s worth noting that compounds with similar structures have been reported as potent inhibitors of mycobacterial atp synthase . They interact with their targets and cause changes that inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Given that similar compounds have been reported to inhibit mycobacterial atp synthase , it can be inferred that this compound might affect the energy production pathways in the target organisms.

Pharmacokinetics

Some compounds with similar structures have shown good mouse/human liver microsomal stabilities , which could impact their bioavailability.

Result of Action

Similar compounds have exhibited potent in vitro growth inhibition of mycobacterium tuberculosis , suggesting that this compound might have a similar effect.

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds suggest that they might be stable and effective in a variety of environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis begins with the preparation of the intermediate compounds that will constitute the final molecule. The pyrazole ring is typically synthesized via a cyclization reaction involving hydrazine and 1,3-diketones. This step requires an acidic or basic catalyst and is generally carried out at moderate temperatures (50-100°C).

Formation of Sulfonamide Linkage: : The next step involves the introduction of the sulfonamide group. This is achieved by reacting an amine derivative of the intermediate pyrazole with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine, typically under reflux conditions.

Esterification: : The benzoate ester is formed through an esterification reaction involving methanol and benzoic acid, usually facilitated by an acid catalyst like sulfuric acid. This reaction is often conducted at elevated temperatures (60-80°C) to drive the reaction to completion.

Final Coupling: : The final step involves coupling the intermediate compounds through nucleophilic substitution or amidation, combining the pyrazole, sulfonamide, and benzoate units into the final complex molecule. This reaction might require a coupling agent such as dicyclohexylcarbodiimide (DCC) and may be carried out under inert conditions to prevent unwanted side reactions.

Industrial Production Methods

Scaling up the synthesis to industrial production typically involves optimizing these reaction steps for efficiency, yield, and safety. The use of continuous flow reactors may be employed to control reaction conditions precisely, and the choice of solvents and reagents is often tailored to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and benzoate moieties, forming oxidized derivatives that may possess different chemical properties or biological activities.

Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzoate ester, potentially yielding amines or alcohols, respectively.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

Reduction: : Catalytic hydrogenation (using palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: : Halogenation reagents for electrophilic substitutions, and bases like sodium hydride for nucleophilic substitutions.

Major Products

Oxidation Products: : Potential formation of carboxylic acids or ketones.

Reduction Products: : Amines or alcohols.

Substitution Products:

Scientific Research Applications

Chemistry: : Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate serves as a versatile intermediate in synthetic organic chemistry, enabling the exploration of new chemical transformations and the synthesis of complex molecules.

Biology: : In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions, thanks to its unique functional groups and reactive sites.

Medicine: : Its potential medicinal applications include acting as a scaffold for designing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties, owing to the pharmacophoric elements it contains.

Industry: : Industrial applications may involve its use in the development of novel materials, such as advanced polymers or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: : This compound lacks the cyclopropyl group, resulting in different chemical and biological properties.

Ethyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: : The substitution of the methyl ester with an ethyl ester alters the compound’s hydrophobicity and potentially its pharmacokinetic profile.

Uniqueness

The uniqueness of methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate lies in its complex and multifunctional structure

Properties

IUPAC Name |

methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-29-21(26)16-7-9-17(10-8-16)30(27,28)23-12-13-25-20(15-5-6-15)14-19(24-25)18-4-2-3-11-22-18/h2-4,7-11,14-15,23H,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDHGMUJYBMGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)

![(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876955.png)

![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)

![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)

![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)

![[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2876967.png)